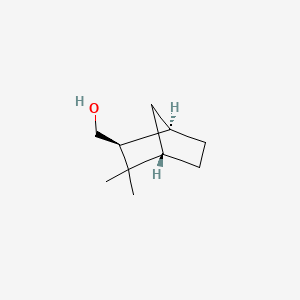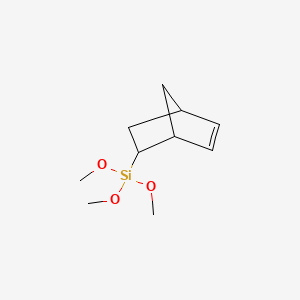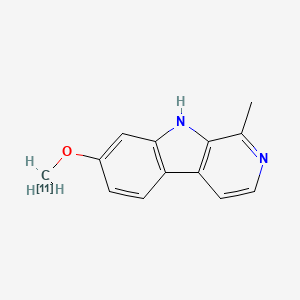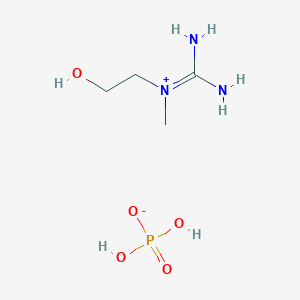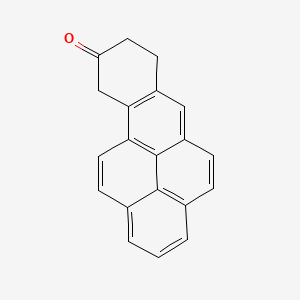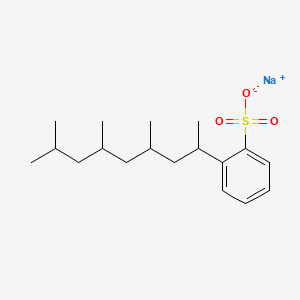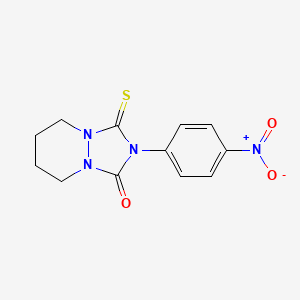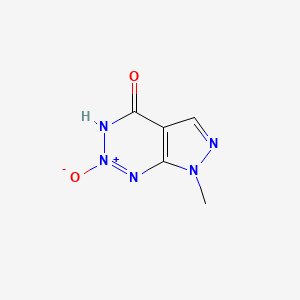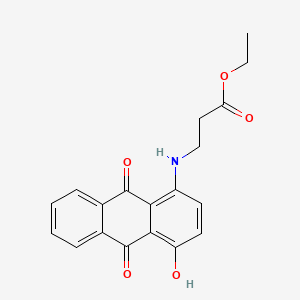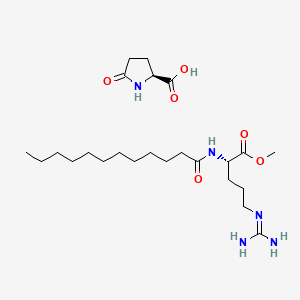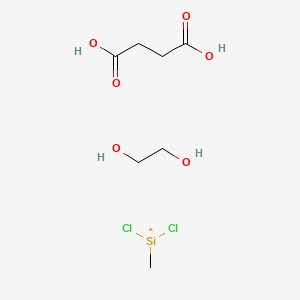
CID 44145529
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol is a synthetic polymer with a unique combination of organic and inorganic components. This compound is known for its versatile properties, making it useful in various industrial applications. The polymer consists of butanedioic acid, dichloromethylsilane, and 1,2-ethanediol, which contribute to its distinct chemical and physical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol involves a step-growth polymerization process. The primary reactants, butanedioic acid, dichloromethylsilane, and 1,2-ethanediol, undergo a condensation reaction to form the polymer. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of high molecular weight polymers.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to maintain optimal conditions, and the polymer is subsequently purified and processed into the desired form. The use of catalysts and specific reaction conditions can enhance the efficiency and yield of the polymerization process.
化学反応の分析
Types of Reactions
Butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s chemical structure.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can result in the formation of new functionalized polymers.
科学的研究の応用
Butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a precursor for the synthesis of advanced materials and as a component in various chemical reactions.
Biology: It is utilized in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: The polymer’s unique properties make it suitable for use in medical devices and implants.
Industry: It is employed in the production of coatings, adhesives, and sealants due to its excellent mechanical and chemical resistance properties.
作用機序
The mechanism of action of butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol involves its interaction with specific molecular targets and pathways. The polymer’s structure allows it to form stable interactions with various substrates, leading to its effectiveness in different applications. The presence of both organic and inorganic components contributes to its unique properties and functionality.
類似化合物との比較
Similar Compounds
Poly(butanedioic acid-co-ethylene glycol): This polymer is similar in structure but lacks the dichloromethylsilane component.
Poly(butanedioic acid-co-adipic acid): This polymer includes adipic acid instead of dichloromethylsilane and 1,2-ethanediol.
Poly(isosorbide-co-butanedioic acid): This polymer uses isosorbide as a monomer instead of dichloromethylsilane and 1,2-ethanediol.
Uniqueness
Butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol is unique due to the presence of dichloromethylsilane, which imparts distinct chemical and physical properties. This combination of monomers results in a polymer with enhanced mechanical strength, chemical resistance, and versatility in various applications.
特性
CAS番号 |
73772-36-8 |
|---|---|
分子式 |
C7H15Cl2O6Si |
分子量 |
294.18 g/mol |
InChI |
InChI=1S/C4H6O4.C2H6O2.CH3Cl2Si/c5-3(6)1-2-4(7)8;3-1-2-4;1-4(2)3/h1-2H2,(H,5,6)(H,7,8);3-4H,1-2H2;1H3 |
InChIキー |
VBLICVDPNVZEDP-UHFFFAOYSA-N |
正規SMILES |
C[Si](Cl)Cl.C(CC(=O)O)C(=O)O.C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


